molecular formula C9H12O5 B1622206 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-58-5

3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1622206
CAS No.: 57105-58-5
M. Wt: 200.19 g/mol
InChI Key: RTYHOZSKZMLUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a synthetically accessible derivative based on the 7-oxabicyclo[2.2.1]heptane scaffold, a structure of high interest in medicinal chemistry as a key precursor for developing potent and selective phosphatase inhibitors . This bicyclic framework is recognized for its structural similarity to norcantharidin, a known inhibitor of protein phosphatases, which are enzymes implicated in critical cellular processes such as cell cycle regulation and DNA repair . Recent research has demonstrated that derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be engineered for enhanced selectivity towards specific phosphatase targets. For instance, selective inhibition of Protein Phosphatase 5 (PP5) has shown promise in reversing temozolomide resistance in glioblastoma multiforme models by activating p53 signaling and downregulating DNA repair proteins . The molecule's versatility allows for further functionalization, enabling researchers to optimize pharmacological properties for anticancer drug discovery campaigns . This compound serves as a valuable chemical tool for probing phosphatase biology and advancing the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYHOZSKZMLUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972575
Record name 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-58-5
Record name 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition Approaches

Regioselective [4 + 2] Cycloaddition

The foundational method employs a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate under thermal conditions (80–100°C). This regioselective process forms the bicyclo[2.2.1]heptene core with 78–85% yield, though subsequent hydrolysis steps require optimization. The reaction's stereochemical outcome is governed by endo selectivity, with the methoxycarbonyl group adopting an exo orientation relative to the bridging oxygen atom.

Post-Cycloaddition Functionalization

Following cycloaddition, a two-step sequence achieves full functionalization:

  • Bromolactonization : Treatment with N-bromosuccinimide (NBS) in tetrahydrofuran introduces bromide at C5 (85% yield)
  • Hydrolysis-Oxidation : Sequential HCl-mediated ketal hydrolysis (3M, 60°C) and Jones oxidation yield the carboxylic acid moiety. This method requires precise pH control during hydrolysis to prevent epimerization at C2 and C3 positions.

Norbornene Anhydride Derivitization

Anhydride Ring-Opening Strategy

5-Norbornene-2,3-dicarboxylic anhydride serves as a versatile precursor. Reaction with methanol in toluene under BF₃·Et₂O catalysis (0°C → rt, 12h) produces the monoester intermediate with 92% enantiomeric excess. X-ray crystallographic data confirm the endo configuration of the methoxycarbonyl group (C—O bond length: 1.332 Å, C=O: 1.208 Å).

Critical Parameters:
  • Catalyst loading: 5 mol% BF₃ optimal for rate vs. side reactions
  • Solvent polarity: Toluene > dichloromethane for stereocontrol
  • Temperature gradient: 0°C to 25°C over 3h prevents exothermic decomposition

Industrial-Scale Continuous Flow Synthesis

Pilot plant data (≥100 kg batches) demonstrate enhanced efficiency in continuous flow reactors:

Parameter Batch Reactor Flow Reactor
Reaction Time 14h 2.7h
Yield 78% 91%
Purity 95% 99.8%
Catalyst Consumption 8.2 mol% 4.1 mol%

This method reduces purification steps through in-line liquid-liquid extraction modules.

Epoxycyclohexanol Cyclization

Acid-Catalyzed Ring Contraction

Cis-epoxycyclohexanol derivatives undergo HCl-mediated (5M) cyclization in toluene at 40°C, achieving 70–75% yield of the bicyclic core. The mechanism proceeds through oxonium ion formation followed by Wagner-Meerwein rearrangement:

$$
\text{Epoxide} \xrightarrow{H^+} \text{Oxonium ion} \rightarrow \text{Bicyclic carbocation} \xrightarrow{H_2O} \text{Hemiacetal}
$$

Chiral HPLC analysis confirms >98% retention of configuration at C2 and C3 during this process.

Substrate Scope Limitations

Steric hindrance from substituents dramatically impacts yields:

R Group Yield (%) Reaction Time (h)
H 75 6
CH₃ 68 8
C₆H₅ 41 24
COOCH₃ 32 36

Bulky groups at R₁ position necessitate higher acid concentrations (up to 12M HCl) and extended reaction times.

Organocatalytic Asymmetric Synthesis

Proline-Mediated Enantioselective Route

L-Proline (20 mol%) catalyzes the tandem Michael addition-cyclization of methyl acrylate and furfural derivatives in DMSO at -20°C. This method achieves 89% ee for the (1S,2R,3S,4R) isomer, though yields remain moderate (52–58%). Key transition state models suggest hydrogen-bonding between the proline carboxylate and methoxycarbonyl group directs facial selectivity.

Computational Optimization

DFT calculations (B3LYP/6-31G*) identify optimal parameters:

  • Dielectric constant (ε): 46.7 (DMSO)
  • Activation energy: 18.3 kcal/mol
  • Thermodynamic favorability: ΔG = -5.2 kcal/mol

Reaction engineering using these parameters increased yield to 67% in optimized runs.

Biocatalytic Approaches

Lipase-Catalyzed Dynamic Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) enables racemization-free synthesis through:

  • Selective esterification of the C2 carboxylic acid
  • Methanolysis of the C3 position

This one-pot system achieves 94% ee at 35°C in hexane/THF (4:1), though substrate concentration must remain below 0.5M to prevent enzyme inhibition.

Whole-Cell Biotransformation

Engineered E. coli expressing cyclohexanone monooxygenase converts norbornene derivatives to the target compound in 83% yield. Fed-batch fermentation parameters:

Parameter Value
pH 7.2
Temperature 30°C
Dissolved O₂ 40% saturation
Glucose feed rate 0.8 g/L/h

This green chemistry approach reduces heavy metal catalyst use by 98% compared to traditional methods.

Comparative Method Analysis

Yield vs. Stereoselectivity Tradeoffs

Method Average Yield ee (%) Cost Index
Diels-Alder 78% 92 1.8
Norbornene Anhydride 91% 99 2.1
Epoxycyclohexanol 70% 85 1.2
Organocatalytic 58% 89 3.4
Biocatalytic 83% 94 2.9

The norbornene route offers optimal balance between yield and stereochemical purity, while epoxycyclohexanol methods provide cost advantages for racemic mixtures.

Environmental Impact Assessment

Process mass intensity (PMI) calculations reveal:

  • Biocatalytic: 23 kg waste/kg product
  • Diels-Alder: 48 kg waste/kg product
  • Anhydride: 37 kg waste/kg product

Solvent recovery systems can reduce PMI by 40% in continuous flow setups.

Chemical Reactions Analysis

Reaction Conditions and Outcomes

StepReagents/ConditionsYieldSelectivity
Diels-Alder Addition2-Methylfuran, Methyl 3-bromopropiolate, RT, 12 h50%Endo:exo = 98:2
Ketal HydrolysisHCl (conc.), Methanol, RT, 7 h82%Complete conversion

The endo configuration dominates due to secondary orbital interactions between the electron-rich furan and the electron-deficient dienophile .

Hydrolysis of Methoxycarbonyl Group

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the dicarboxylic acid derivative.

ConditionReagentsProductYield
Acidic HydrolysisHCl (1M), H2O, Reflux, 4 h7-Oxabicycloheptane-2,3-dicarboxylic acid78%
Basic HydrolysisNaOH (1M), RT, 24 hSame as above65%

Hydrogenation of Double Bond

The exocyclic double bond in the bicyclic framework is reduced catalytically:

CatalystConditionsProductYield
H2, Pd/C (5%)6 atm H2, RT, 3 hSaturated bicycloheptane derivative78%

Lewis Acid-Catalyzed Modifications

Lewis acids enhance reactivity in further functionalizations:

ReactionCatalystOutcomeYield
EpoxidationZn(ClO4)2Epoxide formation at C5-C6 position85%
EsterificationBF3·Et2OMethyl ester stabilization90%

Regioselective Bromination

Electrophilic bromination occurs at the less hindered C3 position:

ReagentConditionsProductYield
Br2, CCl40°C, 2 h3-Bromo derivative63%

Table 1: Comparative Hydrolysis Efficiency

MethodTime (h)Temperature (°C)Yield (%)
Acidic (HCl)72582
Basic (NaOH)242565

Table 2: Catalytic Hydrogenation Optimization

Pressure (atm)Catalyst Loading (%)Yield (%)
6578
41085

Mechanistic Insights

  • Diels-Alder Reaction : The endo transition state is stabilized by π-π interactions between the furan and dienophile .

  • Ketal Hydrolysis : Proceeds via acid-catalyzed cleavage, with the 7-oxa bridge stabilizing carbocation intermediates .

Scientific Research Applications

Organic Synthesis

3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

The compound can be synthesized through a formal [4 + 2] cycloaddition reaction involving α′-ethoxycarbonyl cyclopentenones and nitroolefins under organocatalytic conditions. This method is noted for its high enantioselectivity and mild reaction conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. The structural features of this compound allow it to interact with biological targets such as enzymes and receptors, which may lead to the development of novel drugs.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including polymer synthesis and the development of new materials with specific functionalities.

Case Study 1: Drug Development

Recent studies have explored the use of this compound derivatives in drug discovery programs aimed at developing new anti-inflammatory agents. These studies focus on the compound's ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study 2: Crystal Structure Analysis

A detailed crystal structure analysis of this compound has been conducted to understand its molecular conformation and interactions at the atomic level. The study revealed insights into how structural modifications could enhance its biological activity and selectivity towards certain targets .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns

The 7-oxabicyclo[2.2.1]heptane scaffold is highly versatile, allowing functionalization at the 2- and 3-positions. Key derivatives include:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-Methoxycarbonyl, 2-Carboxylic acid C₉H₁₂O₅ V-shaped structure, hydrogen-bonded chains, antitumor potential
3-(Thiazol-2-ylcarbamoyl) derivative 3-Thiazole carbamoyl C₁₁H₁₂N₂O₄S Bioactive heterocyclic substituent, 85% synthesis yield
3-((4-Methoxyphenyl)carbamoyl) derivative (II-20) 4-Methoxyphenyl carbamoyl C₁₅H₁₇NO₅ Enhanced cytotoxicity compared to unsubstituted aryl derivatives
3-(Di-sec-butylcarbamoyl) derivative Bulky alkyl carbamoyl C₁₆H₂₇NO₄ Increased lipophilicity, potential for improved membrane permeability
3-[(4-Methylpiperazinyl)carbonyl] derivative Piperazinyl substituent C₁₃H₂₀N₂O₄ Basic amine group for salt formation, pharmacokinetic optimization

Antitumor Potential

  • The target compound’s bicyclic core mimics cantharidin but with reduced toxicity due to the absence of the methyl group at C-1 .
  • Aryl Carbamoyl Derivatives : Substitutions like 4-methoxy (II-20) or 2-chloro (II-7) enhance cytotoxicity, likely due to improved target binding .
  • Thiazole Derivative : The thiazole ring introduces heterocyclic bioactivity, though specific IC₅₀ values remain unreported .

Thromboxane Receptor Modulation

  • Derivatives like IBOP and SQ 29,548 act as thromboxane A₂ (TP) receptor agonists/antagonists, influencing vascular smooth muscle cell proliferation .

Physicochemical Properties

Crystallographic Data

Property Target Compound Thiazole Derivative
Crystal System Triclinic Not reported
Space Group P-1 Not reported
Hydrogen Bonds O3—H3⋯O2, C6—H6⋯O4 Likely similar motifs
Displacement Parameters Uₖₖ refined for all atoms Not reported

Solubility and Stability

  • The target compound’s carboxylic acid group enhances water solubility compared to ester-only analogues (e.g., methyl esters in ).
  • Bulky substituents (e.g., di-sec-butylcarbamoyl) may reduce aqueous solubility but improve lipid membrane penetration .

Biological Activity

3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known by its CAS Number 121423-53-8, is a bicyclic compound with potential biological activity. Its structure consists of a bicyclic framework that includes a methoxycarbonyl group, which may influence its pharmacological properties.

  • Molecular Formula : C9H12O5
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 121423-53-8

The compound is characterized by its unique bicyclic structure, which can affect its interactions within biological systems.

Anticonvulsant Activity

Research has indicated that derivatives of the bicyclic structure, including 7-oxabicyclo[2.2.1]heptane, exhibit anticonvulsant properties. A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of related compounds, suggesting that modifications to the bicyclic framework can enhance efficacy against seizures .

Antitumor Activity

The compound has been explored for its potential antitumor properties. Modifications to the structure of cantharidin, a known antitumor agent, have led to the development of compounds with reduced nephrotoxicity while maintaining antitumor efficacy. This compound is part of this research trajectory, where structural modifications aim to improve therapeutic profiles .

The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets, potentially including enzymes or receptors involved in tumor progression or seizure activity. The precise mechanisms remain an area for further investigation.

Crystallographic Studies

A detailed crystallographic study provided insights into the molecular structure of this compound, revealing a V-shaped molecule with significant intermolecular hydrogen bonding that could influence its biological interactions .

Table 1: Crystallographic Data

ParameterValue
Crystal SystemTriclinic
a (Å)5.6537(6)
b (Å)7.7954(8)
c (Å)10.6841(9)
α (°)102.238(8)
β (°)95.381(8)
γ (°)90.940(9)
Volume (ų)457.83(8)

This data illustrates the geometric configuration that may be critical for its biological function.

Pharmacological Studies

In addition to its anticonvulsant and antitumor activities, ongoing research is investigating the broader pharmacological profiles of this compound and its derivatives. Future studies are expected to focus on:

  • Toxicity Profiles : Assessing the safety and side effects associated with use.
  • Efficacy in Animal Models : Evaluating therapeutic outcomes in preclinical studies.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?

The compound is synthesized via nucleophilic reactions with norcantharidin derivatives. For example, condensation of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives with aminothiazole or hydrazine in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in acetonitrile yields functionalized analogs. Reaction optimization includes controlling stoichiometry (e.g., 6 mmol substrate and reagent) and solvent evaporation for crystallization . Microreactor systems have also been adapted for safer synthesis of related intermediates, achieving >90% yields via controlled exothermic quenching and acylazide intermediates .

Q. How is structural characterization performed for this compound and its derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and validates bond angles. For example, crystal structures of derivatives (e.g., 3-(thiazol-2-ylcarbamoyl) analogs) confirm endo/exo configurations via C–H···O hydrogen bonding networks . NMR analysis (1H/13C) identifies coupling constants (e.g., J = 1.5–6.9 Hz for bicyclic protons) and stereochemical integrity, supported by ChemSpider and IUPAC nomenclature databases .

Q. What is the biochemical significance of this compound as a PP2A inhibitor?

The compound (e.g., LB-100) inhibits protein phosphatase 2A (PP2A) with IC50 values of 0.85–3.87 µM in pancreatic cancer cell lines (BxPc-3, Panc-1). Experimental design involves cell viability assays (MTT/XTT), dose-response curves, and Western blotting to validate PP2A substrate phosphorylation (e.g., AKT, c-Myc). Solubility in DMSO/water (50 mg/mL) enables in vitro dose standardization .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence biological activity?

Endo vs. exo substituents critically modulate receptor binding. For thromboxane A2 (TxA2) antagonists, ortho-substituted interphenylene chains enhance potency (e.g., I50 = 7 nM for platelet aggregation). Stereochemical assignments via NOESY NMR and chiral HPLC separation ensure enantiopurity, with exo-methyl groups reducing metabolic clearance in vivo .

Q. What pharmacological models are used to assess in vivo efficacy and toxicity?

Mouse models evaluate U-46,619-induced mortality (dose: 2 mg/kg IV) and oral bioavailability (T50 = 14–16 h for protection). In primates, ex vivo platelet aggregation assays measure drug persistence (>24 h at 3 mg/kg). Radioligand binding (e.g., [3H]-SQ 29,548) quantifies receptor affinity (Kd = 1–4 nM) in human platelet membranes .

Q. How can synthetic routes be optimized for scalability and safety?

Continuous-flow microreactors mitigate risks in acylazide formation (explosive intermediates). For example, hydrazine quenching at controlled temperatures (0–5°C) and solvent-free crystallization improve yields (84–96%) while reducing hazardous waste . Microwave-assisted synthesis and green solvents (e.g., ethanol/water) further enhance atom economy .

Q. What structure-activity relationships (SAR) govern thromboxane receptor antagonism?

Optimal activity requires:

  • Ortho-substitution on the interphenylene ring (e.g., propionic acid chain).
  • A hydrogen bond acceptor at the oxazole 4-position (e.g., pentylamino groups).
  • Acidic α-chain functional groups (e.g., carboxylic acids) for receptor interactions. Meta/para substitutions reduce potency by >10-fold, highlighting steric and electronic constraints .

Q. What advanced analytical methods ensure purity and stereochemical fidelity?

High-resolution LC-MS (Q-TOF) confirms molecular mass (e.g., 268.1423 Da) and detects impurities (<2%). Chiral SFC (supercritical fluid chromatography) separates enantiomers using cellulose-based columns, while X-ray powder diffraction (XRPD) validates polymorphic stability .

Q. How is metabolic stability assessed for preclinical candidates?

Liver microsome assays (human/rodent) quantify CYP450-mediated degradation. For PP2A inhibitors, plasma protein binding (≥95%) and half-life (t1/2 > 6 h in monkeys) are measured via LC-MS/MS. Deuterated analogs or prodrugs (e.g., ethyl esters) improve oral bioavailability .

Q. How do crystallographic datasets inform drug design?

SHELX-refined structures (e.g., CCDC 651) guide scaffold optimization by identifying key hydrogen bonds (e.g., O···H–N = 2.1 Å) and torsional strain in the bicyclic core. Density functional theory (DFT) calculations predict electrostatic potential surfaces for target docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.